molecular formula C11H9BrN2O2 B448043 3-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoic acid CAS No. 402736-52-1

3-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoic acid

Cat. No.: B448043
CAS No.: 402736-52-1
M. Wt: 281.1g/mol
InChI Key: FLRLBZZSTIBJFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-Bromo-1H-pyrazol-1-yl)methyl]benzoic acid is a chemical compound with the molecular formula C11H9BrN2O2 and a molecular weight of 281.12 g/mol . This compound is primarily used in research settings, particularly in the fields of chemistry and biology. It is known for its unique structure, which includes a brominated pyrazole ring attached to a benzoic acid moiety.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Bromo-1H-pyrazol-1-yl)methyl]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while coupling reactions can produce more complex aromatic compounds .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
The compound serves as a valuable building block in the synthesis of various pharmaceutical agents. Its structure allows for modifications that can enhance biological activity against diseases, particularly inflammatory and infectious conditions. The presence of both bromine and nitro groups on the pyrazole ring can influence the compound's reactivity and binding affinity to biological targets, making it a candidate for drug discovery.

Anticancer Properties
Research indicates that derivatives containing the pyrazole scaffold exhibit promising anticancer activities. For instance, studies have shown that compounds similar to 3-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoic acid can inhibit the growth of cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) with IC50 values ranging from 2.43 to 14.65 μM. The mechanism of action often involves microtubule destabilization, leading to apoptosis in cancer cells through pathways involving caspase activation .

Organic Synthesis

Synthesis of Complex Molecules
this compound is utilized in organic synthesis as a precursor for more complex heterocyclic systems. These systems are important in drug discovery and development due to their diverse biological activities. The compound can also facilitate the synthesis of other pyrazole derivatives that may possess different pharmacological properties .

Agrochemicals

Development of Herbicides and Pesticides
The compound's structural features make it suitable for use in agrochemical applications, particularly as a precursor for synthesizing herbicides and pesticides. Its ability to interact with biological systems can be harnessed to develop effective agricultural chemicals that target specific pests or weeds without harming beneficial organisms .

Case Studies

Several studies have documented the efficacy of pyrazole derivatives in various applications:

  • Anticancer Studies : A study evaluated several pyrazole derivatives, including those with similar structures to this compound, demonstrating significant growth inhibition against multiple cancer cell lines through mechanisms involving apoptosis and microtubule destabilization .
  • Agrochemical Applications : Research has indicated that pyrazole derivatives can serve as effective herbicides and pesticides, showcasing their potential in agricultural settings by targeting specific biochemical pathways in pests .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-Bromo-1H-pyrazol-1-yl)methyl]benzoic acid is unique due to the combination of a brominated pyrazole ring and a benzoic acid moiety. This structure imparts distinct chemical and biological properties, making it valuable for research and potential therapeutic applications .

Biological Activity

3-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and applications in various fields.

Chemical Structure and Properties

The compound has the molecular formula C13H12BrN3O2C_{13}H_{12}BrN_3O_2 and a molecular weight of 312.16 g/mol. Its structure includes a benzoic acid moiety linked to a 4-bromo-1H-pyrazole unit, which contributes to its reactivity and biological properties. The presence of bromine and other functional groups enhances its potential interactions with biological targets.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of pyrazole derivatives, including this compound. It has shown promising results against various bacterial strains, including:

  • Staphylococcus aureus (including MRSA)
  • Bacillus subtilis

The Minimum Inhibitory Concentration (MIC) for some derivatives has been reported as low as 0.5 µg/mL, indicating strong antibacterial efficacy .

Anti-inflammatory Activity

The compound's structure suggests potential anti-inflammatory properties. Pyrazole derivatives are known for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies have demonstrated that certain pyrazole compounds can significantly reduce the levels of these cytokines, suggesting a therapeutic role in inflammatory diseases .

Anticancer Activity

Research has shown that compounds containing the pyrazole nucleus can inhibit the growth of various cancer cell lines, including lung, breast, and colorectal cancers. For instance, studies have indicated that derivatives with the pyrazole structure can induce apoptosis in cancer cells, making them candidates for further development as anticancer agents .

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in inflammatory pathways or microbial resistance mechanisms.
  • Receptor Modulation : Its structure allows for potential interactions with various receptors, influencing cellular signaling pathways related to inflammation and cancer progression.

Synthesis and Derivatives

The synthesis of this compound typically involves several steps, including:

  • Formation of the Pyrazole Ring : Starting from appropriate hydrazones or arylhydrazines.
  • Bromination : Introducing the bromine substituent at the 4-position on the pyrazole ring.
  • Coupling with Benzoic Acid : Linking the pyrazole to the benzoic acid moiety through a methylene bridge.

This synthetic pathway allows for modifications that can enhance biological activity or alter pharmacokinetic properties .

Study on Antimicrobial Efficacy

A study conducted by Burguete et al. synthesized several pyrazole derivatives, including those related to this compound. The derivatives exhibited varying degrees of antimicrobial activity against strains such as E. coli and Aspergillus niger. Notably, one derivative showed an MIC of 6.25 µg/mL against Mycobacterium tuberculosis, highlighting its potential in treating resistant infections .

Anti-inflammatory Evaluation

In another investigation focused on anti-inflammatory properties, compounds derived from pyrazoles were tested for their ability to inhibit TNF-α production in vitro. Some derivatives demonstrated comparable efficacy to established anti-inflammatory drugs like dexamethasone .

Properties

IUPAC Name

3-[(4-bromopyrazol-1-yl)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O2/c12-10-5-13-14(7-10)6-8-2-1-3-9(4-8)11(15)16/h1-5,7H,6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLRLBZZSTIBJFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)CN2C=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

402736-52-1
Record name 3-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The title compound was prepared using a procedure analogous to Example 2 except that methyl 4-(1-(4-(2,3-dimethylphenoxy)butanoyl)-1,2,3,4-tetrahydroquinolin-5-yl)picolinate was replaced by methyl 3-((4-bromo-1H-pyrazol-1-yl)methyl)benzoate. LCMS, [M+H]+=281.0.
Name
methyl 4-(1-(4-(2,3-dimethylphenoxy)butanoyl)-1,2,3,4-tetrahydroquinolin-5-yl)picolinate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.